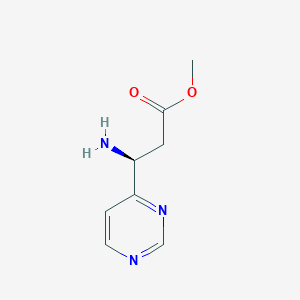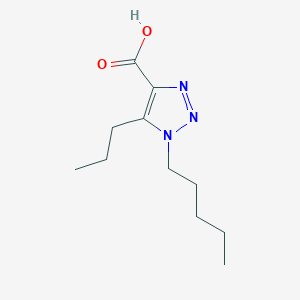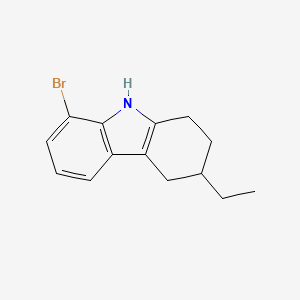
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the desired tetrahydrocarbazole derivative . The reaction typically requires the use of acetic acid and hydrochloric acid as catalysts and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated carbazole derivatives.
Substitution: The bromine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carbazolones or benzazonine-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparación Con Compuestos Similares
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other carbazole derivatives such as:
8-bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the ethyl group.
3-ethyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but lacks the bromine atom.
2,3,4,9-tetrahydro-1H-carbazole: Lacks both the bromine and ethyl groups.
The presence of both the bromine atom and the ethyl group in this compound makes it unique and may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H16BrN |
|---|---|
Peso molecular |
278.19 g/mol |
Nombre IUPAC |
8-bromo-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16BrN/c1-2-9-6-7-13-11(8-9)10-4-3-5-12(15)14(10)16-13/h3-5,9,16H,2,6-8H2,1H3 |
Clave InChI |
XVGMGGKOYMKZBI-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


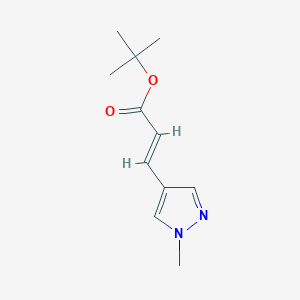
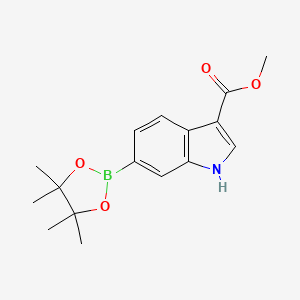
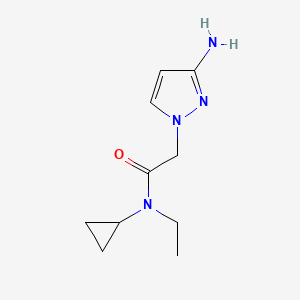
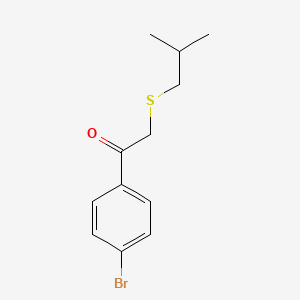


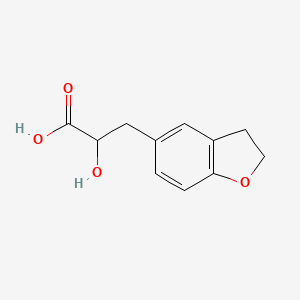


![2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)

